Nilotinib-d3 is a deuterated form of nilotinib, a potent inhibitor of the BCR-ABL tyrosine kinase, primarily used in the treatment of chronic myeloid leukemia. Nilotinib-d3 is characterized by the incorporation of deuterium atoms, which can enhance its pharmacokinetic properties and stability. This compound is classified under the category of antineoplastic agents, specifically targeting protein kinases involved in cancer progression.
Nilotinib was originally developed by Novartis and is commercially available under the brand name Tasigna. The deuterated variant, nilotinib-d3, is synthesized for research purposes to study its pharmacological properties and mechanisms of action more effectively.
The synthesis of nilotinib-d3 involves several key steps that modify the chemical structure of nilotinib to incorporate deuterium. Generally, the synthesis begins with the formation of the phenylamino-pyrimidine fragment through a reaction with molten cyanamide. This is followed by alkaline hydrolysis to produce the carboxylic acid, which is then coupled with an aniline fragment using coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (HATU) in a suitable solvent such as acetonitrile.
The final compounds are purified using flash chromatography and characterized through techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry. The typical yield for these reactions can range from 49% to 51%, with melting points between 198–203 °C depending on specific derivatives synthesized .
Nilotinib-d3 retains the core structure of nilotinib but features deuterium substitutions that alter its isotopic composition without significantly changing its chemical functionality. The molecular formula for nilotinib is C_23H_25ClF_3N_7O_2S, while nilotinib-d3 would have a similar formula with deuterium replacing certain hydrogen atoms.
Nilotinib-d3 undergoes similar chemical reactions as its parent compound, including binding interactions with ATP-binding sites on protein kinases. Its reactivity can be influenced by the presence of deuterium, which may affect reaction kinetics and stability.
The binding affinity and inhibition potency against BCR-ABL kinase can be quantitatively assessed through various biochemical assays, including enzyme-linked immunosorbent assays and fluorescence-based methods. The IC50 values are critical metrics for evaluating efficacy .
Nilotinib-d3 functions as an ATP-competitive inhibitor of BCR-ABL tyrosine kinase. By binding to the active site of this enzyme, it prevents ATP from interacting with the kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in cancerous cells.
Research indicates that nilotinib exhibits a low nanomolar IC50 against BCR-ABL kinase (less than 0.0025 µM), underscoring its potency as an inhibitor .
Nilotinib-d3 is primarily used in research settings to:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4